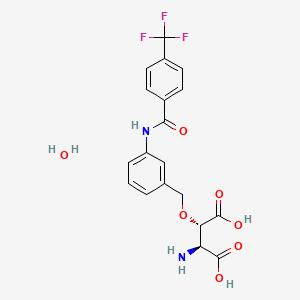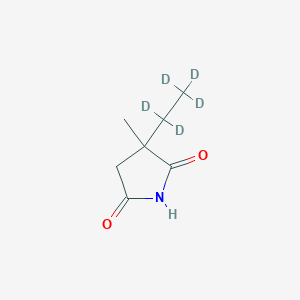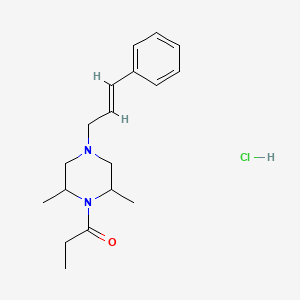
Mpp-pica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is structurally similar to other synthetic cannabinoids and is primarily used in research and forensic applications . This compound is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mpp-pica involves several steps, starting with the preparation of the indole core. The indole is then functionalized with a fluoropentyl chain at the nitrogen atom. The final step involves the coupling of the indole derivative with L-phenylalanine methyl ester through a carbonyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and coupling reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Mpp-pica undergoes various chemical reactions, including:
Oxidation: The fluoropentyl chain can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoropentyl chain can lead to the formation of carboxylic acids, while reduction of the carbonyl group results in alcohols.
Aplicaciones Científicas De Investigación
Mpp-pica is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods.
Biology: To study the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic effects and toxicology.
Industry: Used in forensic toxicology to identify synthetic cannabinoids in biological samples.
Mecanismo De Acción
Mpp-pica exerts its effects by binding to cannabinoid receptors in the body, primarily CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
5F-ADB: Another synthetic cannabinoid with a similar fluoropentyl chain.
5F-PB-22: Contains a fluoropentyl chain and a quinolinyl group.
5F-CUMYL-PICA: Similar structure but with a cumyl group instead of a phenylalanine ester.
Uniqueness
Mpp-pica is unique due to its specific structural features, such as the combination of a fluoropentyl chain and a phenylalanine ester. This combination influences its binding affinity and activity at cannabinoid receptors, distinguishing it from other synthetic cannabinoids.
Propiedades
Fórmula molecular |
C24H28N2O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-10-15-26-17-20(19-13-8-9-14-22(19)26)23(27)25-21(24(28)29-2)16-18-11-6-5-7-12-18/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,27)/t21-/m0/s1 |
Clave InChI |
UQARIILONQLMLN-NRFANRHFSA-N |
SMILES isomérico |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820151.png)
![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)


![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)

![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10820210.png)





![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
